Methyl 2-amino-2-(2-chlorophenyl)acetate

Catalog No.
S1833205
CAS No.
141109-13-9
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-2-(2-chlorophenyl)acetate

CAS Number

141109-13-9

Product Name

Methyl 2-amino-2-(2-chlorophenyl)acetate

IUPAC Name

methyl 2-amino-2-(2-chlorophenyl)acetate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N

Methyl 2-amino-2-(2-chlorophenyl)acetate is a chemical compound with the molecular formula C9H10ClNO2C_9H_{10}ClNO_2 and a molecular weight of 199.63 g/mol. This compound features a chiral center, making it exist in two enantiomeric forms: (R)- and (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. The compound is characterized by the presence of a chlorophenyl group, which contributes to its biological activity and potential applications in pharmaceuticals and organic synthesis .

The mechanism of action of Methyl 2-amino-2-(2-chlorophenyl)acetate remains unknown due to the limited research available.

  • The presence of the chloro group suggests potential skin and eye irritation.
  • Standard laboratory safety practices should be followed when handling the compound, including wearing appropriate personal protective equipment (PPE) like gloves and goggles.
Typical of amino acids and esters. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
  • Acylation: The amino group can participate in acylation reactions, forming N-acyl derivatives.
  • Reduction: The carbonyl group in the acetate moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Formation of Tartrate Salts: This compound can form tartrate salts with tartaric acid, which are useful for resolution into enantiomers .

Methyl 2-amino-2-(2-chlorophenyl)acetate exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as an analgesic and anti-inflammatory agent. The presence of the chlorophenyl group enhances its interaction with biological targets, making it a candidate for further development in medicinal chemistry. Studies have indicated that derivatives of this compound may exhibit varying degrees of activity against specific biological targets, including receptors involved in pain and inflammation .

The synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 2-chlorobenzaldehyde and methyl acetate.
  • Refluxing: A mixture of these starting materials is refluxed in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the amino acid structure.
  • Resolution: To obtain pure enantiomers, resolution techniques involving tartaric acid are employed, allowing for the separation of (R)- and (S)-forms through crystallization .
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing or pharmaceutical applications.

Methyl 2-amino-2-(2-chlorophenyl)acetate has several applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting pain relief and inflammation.
  • Research: Used in biochemical studies to investigate interactions with biological receptors.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis processes due to its functional groups that allow further chemical modifications .

Interaction studies involving methyl 2-amino-2-(2-chlorophenyl)acetate focus on its binding affinity to various biological targets. Research indicates that this compound can interact with neurotransmitter receptors and enzymes involved in pain pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance, binding assays have shown that certain derivatives exhibit selective activity towards specific receptors, suggesting a pathway for drug development .

Methyl 2-amino-2-(2-chlorophenyl)acetate shares structural similarities with several other compounds, particularly those containing amino acid structures or chlorinated aromatic groups. Below is a comparison with some similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-3-(4-chlorophenyl)propanoateContains a propanoate groupDifferent side chain leading to varied activity
Methyl 3-amino-3-(3-chlorophenyl)butanoateLonger carbon chainPotentially different pharmacokinetics
Methyl 4-amino-4-(3-chlorophenyl)butanoateSimilar butane structureMay exhibit distinct biological interactions

The uniqueness of methyl 2-amino-2-(2-chlorophenyl)acetate lies in its specific stereochemistry and the positioning of the chlorophenyl group, which significantly influences its biological activity compared to other similar compounds .

XLogP3

1.5

Dates

Modify: 2023-08-15

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